Cas no 2228913-98-0 (3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,2-oxazol-5-amine)

3-{6,6-Dimethylbicyclo[3.1.1]heptan-2-yl}-1,2-oxazol-5-amine is a bicyclic heterocyclic compound featuring an oxazole ring fused with a pinane-like structure. Its unique molecular architecture, combining a rigid bicyclic framework with a reactive amine-functionalized oxazole, makes it a valuable intermediate in synthetic organic chemistry. The compound’s sterically hindered bicyclic core enhances stability, while the oxazol-5-amine moiety offers versatility for further functionalization, such as nucleophilic substitution or condensation reactions. This structure is particularly useful in the development of pharmacophores or agrochemicals, where controlled reactivity and structural rigidity are critical. Its well-defined stereochemistry also supports applications in asymmetric synthesis and chiral ligand design.
3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,2-oxazol-5-amine structure
2228913-98-0 structure
商品名:3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,2-oxazol-5-amine
CAS番号:2228913-98-0
MF:C12H18N2O
メガワット:206.284122943878
CID:6291105
PubChem ID:165616526

3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,2-oxazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,2-oxazol-5-amine
    • EN300-1810119
    • 2228913-98-0
    • 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-1,2-oxazol-5-amine
    • インチ: 1S/C12H18N2O/c1-12(2)7-3-4-8(9(12)5-7)10-6-11(13)15-14-10/h6-9H,3-5,13H2,1-2H3
    • InChIKey: NPGYIAINYGTRIQ-UHFFFAOYSA-N
    • ほほえんだ: O1C(=CC(C2CCC3CC2C3(C)C)=N1)N

計算された属性

  • せいみつぶんしりょう: 206.141913202g/mol
  • どういたいしつりょう: 206.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 52Ų

3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,2-oxazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1810119-0.1g
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-1,2-oxazol-5-amine
2228913-98-0
0.1g
$968.0 2023-09-19
Enamine
EN300-1810119-10.0g
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-1,2-oxazol-5-amine
2228913-98-0
10g
$4729.0 2023-06-03
Enamine
EN300-1810119-5g
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-1,2-oxazol-5-amine
2228913-98-0
5g
$3189.0 2023-09-19
Enamine
EN300-1810119-0.05g
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-1,2-oxazol-5-amine
2228913-98-0
0.05g
$924.0 2023-09-19
Enamine
EN300-1810119-1.0g
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-1,2-oxazol-5-amine
2228913-98-0
1g
$1100.0 2023-06-03
Enamine
EN300-1810119-2.5g
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-1,2-oxazol-5-amine
2228913-98-0
2.5g
$2155.0 2023-09-19
Enamine
EN300-1810119-5.0g
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-1,2-oxazol-5-amine
2228913-98-0
5g
$3189.0 2023-06-03
Enamine
EN300-1810119-1g
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-1,2-oxazol-5-amine
2228913-98-0
1g
$1100.0 2023-09-19
Enamine
EN300-1810119-10g
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-1,2-oxazol-5-amine
2228913-98-0
10g
$4729.0 2023-09-19
Enamine
EN300-1810119-0.25g
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-1,2-oxazol-5-amine
2228913-98-0
0.25g
$1012.0 2023-09-19

3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,2-oxazol-5-amine 関連文献

3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,2-oxazol-5-amineに関する追加情報

Introduction to 3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,2-oxazol-5-amine (CAS No: 2228913-98-0)

3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,2-oxazol-5-amine is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activities. This compound, identified by the CAS number 2228913-98-0, belongs to a class of molecules that incorporate a bicyclic structure with an oxazole moiety, making it a promising candidate for further investigation in drug discovery and development.

The molecular framework of 3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,2-oxazol-5-amine features a fused bicyclo[3.1.1]heptane ring system substituted with two methyl groups at the 6-position, which contributes to its rigidity and stability. The presence of an oxazole ring at the 5-position introduces a nitrogen-rich heterocycle, which is known to be a common feature in biologically active compounds. This combination of structural elements suggests that the compound may exhibit a range of pharmacological properties, making it an intriguing subject for medicinal chemistry research.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The oxazole scaffold, in particular, has been extensively studied due to its presence in numerous bioactive natural products and synthetic drugs. Researchers have been exploring various modifications of the oxazole ring to enhance its binding affinity and selectivity towards biological targets. The incorporation of a bulky bicyclic group like bicyclo[3.1.1]heptane in 3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,2-oxazol-5-amine not only adds steric bulk but also influences the electronic properties of the molecule, potentially affecting its interaction with biological receptors.

The synthesis of 3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,2-oxazol-5-amine presents unique challenges due to its complex three-dimensional structure. However, advances in synthetic methodologies have made it possible to construct such intricate molecules with high precision. Modern techniques such as transition metal-catalyzed reactions and organometallic chemistry have been instrumental in facilitating the assembly of the bicyclic core and subsequent functionalization at the oxazole ring. These synthetic strategies have enabled chemists to access a diverse library of structurally related compounds for further biological evaluation.

One of the key areas of interest in the study of 3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,2-oxazol-5-amine is its potential as a lead compound for drug development. The oxazole ring is known to participate in hydrogen bonding interactions and can serve as a recognition element for various biological targets. Additionally, the rigid bicyclic structure provides stability and may enhance oral bioavailability upon appropriate drug design considerations. These features make it an attractive candidate for further exploration in medicinal chemistry.

Recent computational studies have been conducted to elucidate the binding mode of 3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,2-oxazol-5-amine with potential biological targets using molecular docking simulations. These studies suggest that the compound can interact with proteins through multiple hydrogen bonding interactions and hydrophobic contacts, which are critical for achieving high affinity binding. The results from these simulations have guided the design of analogs with improved binding properties and have provided insights into the structural requirements for optimal activity.

In addition to computational studies, experimental investigations have been carried out to evaluate the biological activity of 3-{6,6-dimethylbicyclo3.1.1heptan-2-ylyl}-1,2-oxyzolane5-amine (the alternative name for CAS No: 22289). Initial pharmacological screening has shown promising results in several assay systems, including inhibition of enzymes involved in inflammatory pathways and modulation of receptor activity relevant to neurological disorders. These findings warrant further detailed studies to fully characterize its therapeutic potential.

The development of new synthetic routes has also been a focus area for researchers working on this compound. Efficient synthetic methodologies not only facilitate access to larger quantities of material but also allow for rapid diversification of the chemical scaffold through structural modifications. This flexibility is crucial for optimizing lead compounds towards desired pharmacological profiles through structure-based drug design approaches.

The role of bicyclo[3] systems in medicinal chemistry has been well-documented due to their unique steric and electronic properties that can influence molecular recognition processes at biological interfaces such as enzymes or receptors; therefore,dimethyl-substituted bicyclo[3] structures, like those found within our target molecule,may exhibit distinct binding characteristics compared traditional linear or planar scaffolds; these differences could be exploited synthetically during hit-tolead optimization phases where subtle conformational changes significantly impact overall potency selectivity profile across multiple therapeutic areas including oncology neurology anti-inflammatory disease states

The oxazole moiety itself is known from literature reports possess diverse pharmacological activities ranging from antimicrobial effects anti-inflammatory action anti-tumor properties; thus incorporation into novel molecular architectures generates interest about whether enhanced bioactivity observed might be attributed synergistic effects between different parts within whole molecule rather than simply additive contributions each individual component part separately considered

As research progresses additional derivatives will likely be synthesized explored both computationally experimentally providing deeper understanding about full potential this type novel heterocyclic system represents future directions medicinal chemists should continue pursue

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